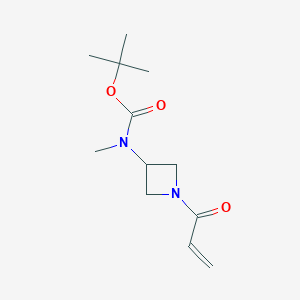

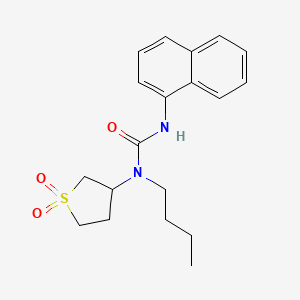

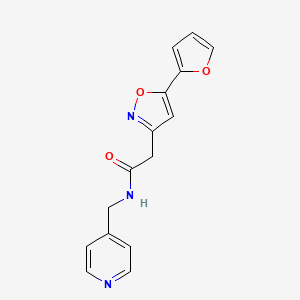

Tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate is a type of carbamate compound . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a variety of other compounds .

Synthesis Analysis

The synthesis of carbamates often involves the reaction of amines with carbon dioxide and halides . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis

The molecular structure of a similar compound, tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate, is represented by the InChI code1S/C9H15NO2/c1-6-7-10 (5)8 (11)12-9 (2,3)4/h1H,7H2,2-5H3 . Chemical Reactions Analysis

Carbamates, such as tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate, can participate in a variety of chemical reactions. For instance, they can undergo palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of carbamates can vary. For example, tert-butyl N-methyl-N-(prop-2-yn-1-yl)carbamate has a molecular weight of 169.22, and it is a liquid at room temperature .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Research has highlighted the role of carbamate derivatives in chemical synthesis, showcasing their utility in complex organic transformations. For instance, the preparation and Diels‐Alder reaction of 2‐Amido substituted furans involve carbamate derivatives, underscoring the significance of carbamates in facilitating cycloaddition reactions, a cornerstone in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003). This study exemplifies how carbamates can be integral in synthesizing heterocyclic compounds, offering pathways to complex molecular architectures.

Hydrogen Bonding and Crystal Engineering

Carbamate derivatives also play a pivotal role in crystal engineering, where intermolecular interactions, such as hydrogen bonding, are crucial for assembling desired molecular architectures. A study on two carbamate derivatives has shown how an interplay of strong and weak hydrogen bonds can assemble molecules into three-dimensional structures, highlighting the importance of carbamates in designing materials with specific molecular orientations (Das et al., 2016).

Catalysis and Asymmetric Synthesis

Carbamates serve as versatile intermediates in the asymmetric synthesis of amines, demonstrating the utility of N-tert-butanesulfinyl imines derived from carbamates. These intermediates facilitate the synthesis of a wide range of enantioenriched amines, crucial for pharmaceutical applications (Ellman, Owens, & Tang, 2002). The ability of carbamates to act as chiral directing groups in catalytic reactions underscores their importance in producing compounds with desired chirality, a key aspect in drug development.

Material Science and Polymer Chemistry

In the realm of material science and polymer chemistry, carbamates are integral to developing novel materials with specific properties. The synthesis and reactions of silyl carbamates, for instance, demonstrate chemoselective transformations that are pivotal in modifying polymers and creating materials with tailored properties (Sakaitani & Ohfune, 1990).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-methyl-N-(1-prop-2-enoylazetidin-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-6-10(15)14-7-9(8-14)13(5)11(16)17-12(2,3)4/h6,9H,1,7-8H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOOJLUYNHFDYOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CN(C1)C(=O)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(oxolan-3-yl)piperidin-4-yl]prop-2-enamide](/img/structure/B2881506.png)

![1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2881514.png)

![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(1-hydroxyethyl)-1H-1,3-benzodiazol-1-yl]acetamide](/img/structure/B2881516.png)

![4-(DIMETHYLSULFAMOYL)-N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE](/img/structure/B2881523.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2881529.png)